3-Cyano-4-methyl-1-naphthoic acid
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Overview
Description
3-Cyano-4-methyl-1-naphthoic acid is a derivative of naphthoic acid, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the naphthalene ring. Naphthoic acids are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-methyl-1-naphthoic acid typically involves the cyanoacetylation of 4-methyl-1-naphthoic acid. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of 4-methyl-1-naphthoic acid with cyanoacetylating agents without solvents at room temperature.
Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-methyl-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthoquinones under oxidative conditions.
Reduction: Reduction of the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the naphthalene ring, facilitated by the electron-withdrawing cyano group.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted naphthoic acids.
Scientific Research Applications
3-Cyano-4-methyl-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyano-4-methyl-1-naphthoic acid involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
4-Methyl-1-naphthoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyano-1-naphthoic acid: Similar structure but different position of the cyano group, leading to different reactivity and biological activity.
4-Cyano-1-naphthoic acid: Similar structure but different position of the cyano group, affecting its chemical and biological properties
Uniqueness: 3-Cyano-4-methyl-1-naphthoic acid is unique due to the specific positioning of the cyano and methyl groups, which influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3-Cyano-4-methyl-1-naphthoic acid (C₁₂H₉NO₂) is an aromatic compound notable for its unique structure, which integrates a naphthalene ring with a cyano and a methyl group. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of its biological activity, supported by research findings and data tables.
- Chemical Formula : C₁₂H₉NO₂
- Molecular Weight : Approximately 197.19 g/mol
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2.0 mg/mL |
Escherichia coli | 3.5 mg/mL |
Bacillus subtilis | 2.5 mg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
2. Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the induction of oxidative stress.
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MGC-803 (gastric) | 5.1 | Topoisomerase I inhibition |
HGC-27 (gastric) | 7.6 | Induction of G2/M phase arrest |
The compound's ability to affect key regulatory pathways in cancer cells highlights its potential as an anticancer agent .
3. Anti-inflammatory Effects
Studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as fatty acid biosynthesis in Mycobacterium tuberculosis.
- Oxidative Stress Modulation : It influences oxidative stress levels within cells, leading to apoptosis in cancerous tissues.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study utilized both in vitro and in vivo models, confirming the compound's potential as a therapeutic agent for treating resistant infections .
Case Study 2: Cancer Cell Lines
Research involving various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induction of apoptosis. The study highlighted its mechanism involving the activation of caspase pathways and modulation of Bcl-2 family proteins .
Properties
Molecular Formula |
C13H9NO2 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-cyano-4-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H9NO2/c1-8-9(7-14)6-12(13(15)16)11-5-3-2-4-10(8)11/h2-6H,1H3,(H,15,16) |
InChI Key |
PEXDTAQQTZSLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=CC=CC=C12)C(=O)O)C#N |
Origin of Product |
United States |
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